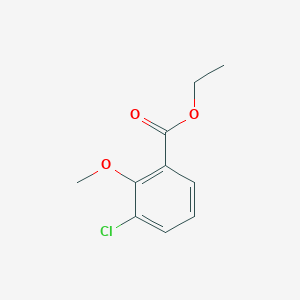

Ethyl 3-chloro-2-methoxybenzoate

Description

Ethyl 3-chloro-2-methoxybenzoate is an aromatic ester characterized by a benzene ring substituted with a methoxy group (-OCH₃) at position 2 and a chlorine atom at position 3, esterified with an ethyl group. Its molecular formula is C₁₀H₁₁ClO₃, with a molecular weight of 214.65 g/mol (calculated based on atomic weights).

This compound’s physicochemical properties, such as solubility and stability, are influenced by its substituents: the electron-withdrawing chlorine atom may reduce electron density in the aromatic ring, while the methoxy group contributes to steric and electronic effects. Applications likely include its use as a precursor in synthesizing herbicides or heterocyclic compounds, as seen in structurally related esters (e.g., sulfonylurea herbicides in ) .

Properties

IUPAC Name |

ethyl 3-chloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRSSXIOAVLOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302472 | |

| Record name | Ethyl 3-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106304-73-7 | |

| Record name | Ethyl 3-chloro-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1106304-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct chlorination of ethyl 2-methoxybenzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-chloro-2-methoxybenzoate often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-2-methoxybenzoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.

Hydrolysis: Acidic or basic conditions can be employed, with common reagents including hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as ethyl 3-amino-2-methoxybenzoate when using an amine.

Hydrolysis: The major products are 3-chloro-2-methoxybenzoic acid and ethanol.

Reduction: The major product is 3-chloro-2-methoxybenzyl alcohol.

Scientific Research Applications

Chemical Synthesis

Ethyl 3-chloro-2-methoxybenzoate serves as a vital intermediate in the synthesis of more complex organic molecules. Its reactivity is largely attributed to the presence of chlorine and methoxy groups, which allow for various substitution reactions.

Key Reactions:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted benzoates.

- Oxidation: The methoxy group can be oxidized to yield aldehydes or carboxylic acids.

- Reduction: The ester group can be reduced to form corresponding alcohols.

Table 1: Summary of Chemical Reactions

| Reaction Type | Example Reagents | Major Products Formed |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, DMF | Substituted benzoates |

| Oxidation | KMnO4, CrO3 | Aldehydes, Carboxylic acids |

| Reduction | LiAlH4, NaBH4 | Alcohols |

Biological Applications

Research has indicated potential biological activities associated with ethyl 3-chloro-2-methoxybenzoate. Studies have explored its antimicrobial and anticancer properties, making it a candidate for further pharmaceutical development.

Case Study: Anticancer Activity

In a study investigating various benzoate derivatives, ethyl 3-chloro-2-methoxybenzoate exhibited significant cytotoxic effects against certain cancer cell lines. The mechanism of action was linked to the compound's ability to induce apoptosis in malignant cells while sparing normal cells.

Pharmaceutical Development

The compound is being explored as a lead candidate for developing new pharmaceuticals. Its structural features may provide a scaffold for designing drugs targeting specific biological pathways.

Potential Applications:

- Antimicrobial Agents: Due to its activity against bacteria and fungi.

- Anticancer Drugs: Leveraging its cytotoxic properties.

Table 2: Potential Pharmaceutical Applications

| Application Type | Description | Current Research Status |

|---|---|---|

| Antimicrobial Agents | Compounds targeting bacterial infections | Preclinical studies ongoing |

| Anticancer Drugs | Compounds inducing cancer cell apoptosis | Early-stage research |

Industrial Uses

In the industrial sector, ethyl 3-chloro-2-methoxybenzoate is utilized in producing specialty chemicals and materials. Its versatility allows it to be incorporated into formulations for agrochemicals and electronic devices.

Applications in Industry:

- Agrochemicals: Used as a building block in pesticide synthesis.

- Electronic Devices: Incorporated into materials for improved performance characteristics.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-methoxybenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of the corresponding acid and alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl 3-chloro-2-methoxybenzoate with four analogous esters, focusing on substituent effects, molecular properties, and applications:

Key Comparisons:

Substituent Effects on Reactivity and Stability The chlorine atom in Ethyl 3-chloro-2-methoxybenzoate enhances electrophilic substitution reactivity compared to the non-halogenated Ethyl 2-methoxybenzoate . However, its reactivity is lower than the brominated analog (Ethyl 3-bromo-2-methoxybenzoate), where bromine’s larger atomic size and polarizability facilitate nucleophilic displacement reactions . The methyl ester variant (Methyl 3-chloro-2-methoxybenzoate) has a smaller ester group, likely increasing volatility but reducing lipophilicity compared to the ethyl ester .

Ethyl 2-chloro-6-fluoro-3-methylbenzoate (), with additional fluorine and methyl groups, demonstrates how multi-substituted esters are tailored for specific pesticide activities, though increased steric hindrance may reduce solubility .

Physical Properties and Synthetic Utility Ethyl 2-methoxybenzoate () lacks halogenation, resulting in lower molecular weight (180.20 g/mol) and higher solubility in ethanol, making it suitable for food additive formulations . The discontinued Ethyl 3-bromo-2-methoxybenzoate () highlights the trade-off between reactivity and commercial viability, as brominated compounds often face cost and regulatory challenges .

Biological Activity

Ethyl 3-chloro-2-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

Ethyl 3-chloro-2-methoxybenzoate is characterized by the presence of a methoxy group and a chlorine atom attached to a benzoate structure. Its molecular formula is . The presence of these functional groups influences its biological activity by affecting its interaction with biological targets.

Biological Activity Overview

Research indicates that ethyl 3-chloro-2-methoxybenzoate exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria.

- Anticancer Properties : Preliminary investigations suggest potential efficacy against cancer cell lines, indicating its role as a lead compound in cancer therapeutics.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial properties of ethyl 3-chloro-2-methoxybenzoate. For instance, it has been tested against several bacterial strains, revealing effective inhibition at varying concentrations.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 20 µg/mL |

These results indicate that ethyl 3-chloro-2-methoxybenzoate could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have assessed the anticancer potential of ethyl 3-chloro-2-methoxybenzoate on various cancer cell lines.

Case Study: Anticancer Effects on Cell Lines

One study evaluated the compound's effects on A549 (lung cancer), HT-29 (colon cancer), and PC-3 (prostate cancer) cell lines. The results showed:

- A549 Cells : IC50 = 6.067 mg/mL

- HT-29 Cells : IC50 = 11.905 mg/mL

- PC-3 Cells : IC50 = 13.646 mg/mL

These findings suggest that the compound may inhibit cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent .

The mechanism by which ethyl 3-chloro-2-methoxybenzoate exerts its biological effects likely involves interaction with specific enzymes or receptors within cells. The chlorine and methoxy groups may enhance its binding affinity, leading to inhibition of critical pathways in microbial growth or cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.